molecular formula C7H12O4 B13011233 2-(3-Ethoxyoxetan-3-yl)aceticacid

2-(3-Ethoxyoxetan-3-yl)aceticacid

Katalognummer: B13011233
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: OLXJHDQSTQSHSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Ethoxyoxetan-3-yl)aceticacid is an organic compound with a unique structure that includes an oxetane ring and an ethoxy group

Vorbereitungsmethoden

The synthesis of 2-(3-Ethoxyoxetan-3-yl)aceticacid typically involves the formation of the oxetane ring followed by the introduction of the ethoxy group. One common method involves the reaction of ethyl glyoxylate with an appropriate oxetane precursor under acidic conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .

Analyse Chemischer Reaktionen

2-(3-Ethoxyoxetan-3-yl)aceticacid can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(3-Ethoxyoxetan-3-yl)aceticacid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(3-Ethoxyoxetan-3-yl)aceticacid involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes or other proteins, affecting their function and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-(3-Ethoxyoxetan-3-yl)aceticacid include other oxetane derivatives and ethoxy-substituted acids. Compared to these compounds, this compound is unique due to its specific combination of an oxetane ring and an ethoxy group, which imparts distinct chemical and biological properties. Some similar compounds include:

Eigenschaften

Molekularformel

C7H12O4

Molekulargewicht

160.17 g/mol

IUPAC-Name

2-(3-ethoxyoxetan-3-yl)acetic acid

InChI

InChI=1S/C7H12O4/c1-2-11-7(3-6(8)9)4-10-5-7/h2-5H2,1H3,(H,8,9)

InChI-Schlüssel

OLXJHDQSTQSHSU-UHFFFAOYSA-N

Kanonische SMILES

CCOC1(COC1)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.